molecular formula C9H17Cl2N3 B1454781 4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride CAS No. 1137950-26-5

4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride

Cat. No. B1454781
CAS RN: 1137950-26-5
M. Wt: 238.15 g/mol
InChI Key: NWHNPNIBGLBOQY-UHFFFAOYSA-N
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Description

“4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride” is a chemical compound with the CAS Number: 2155852-70-1 . It has a molecular weight of 238.16 . The IUPAC name for this compound is 4-(4-methyl-1H-pyrazol-1-yl)piperidine dihydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H15N3.2ClH/c1-8-6-11-12(7-8)9-2-4-10-5-3-9;;/h6-7,9-10H,2-5H2,1H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.

Scientific Research Applications

Pharmacology: sEH Inhibitors

This compound has been explored as a potential inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of fatty acids, which can regulate blood pressure and inflammatory responses . By inhibiting sEH, this compound could be valuable in the development of treatments for hypertension and inflammation-related diseases.

Medicinal Chemistry: Drug Discovery

The pyrazole moiety of this compound is a common pharmacophore in drug discovery. It has been incorporated into molecules with a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, and analgesic properties . This makes it a versatile starting point for the synthesis of new therapeutic agents.

Material Science: Ligand Synthesis

In material science, this compound can serve as a ligand for the synthesis of complex materials. For example, it can be used to create heteroleptic Pt(II) complexes, which have applications in catalysis and electronic materials .

Chemical Synthesis: Building Blocks

As a building block in chemical synthesis, this compound provides a scaffold that can be further functionalized to produce a variety of complex molecules. Its solid form and stability at room temperature make it convenient for use in various synthetic pathways .

Agrochemistry: Herbicidal Activity

The pyrazole ring is known for its herbicidal activity. Compounds containing this moiety can be developed into herbicides that target specific pathways in plant metabolism, offering a potential application in agriculture to control weed growth .

Safety and Hazards

The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

properties

IUPAC Name

4-(1-methylpyrazol-4-yl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3.2ClH/c1-12-7-9(6-11-12)8-2-4-10-5-3-8;;/h6-8,10H,2-5H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWHNPNIBGLBOQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride
Reactant of Route 2
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride
Reactant of Route 3
Reactant of Route 3
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride
Reactant of Route 4
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride
Reactant of Route 5
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride
Reactant of Route 6
4-(1-Methyl-1H-pyrazol-4-yl)piperidine dihydrochloride

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